2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-7-3-5-9(6-4-7)10-8(2)15-11(13-10)14-12/h3-6H,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYGWQXRHRWRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Hydrazinyl 5 Methyl 4 P Tolyl Thiazole and Its Analogues
Classical Hantzsch Thiazole (B1198619) Synthesis Approaches
The Hantzsch thiazole synthesis remains a cornerstone for the preparation of 2-hydrazinylthiazole (B183971) derivatives. This method generally involves the reaction of a thiosemicarbazide (B42300) or its derivatives with an α-halocarbonyl compound.
Condensation Reactions Involving Thiosemicarbazides and α-Halocarbonyl Compounds
The classical Hantzsch synthesis for 2-hydrazinylthiazoles involves the condensation of a thiosemicarbazide with an α-haloketone. For the specific synthesis of 2-hydrazinyl-5-methyl-4-(p-tolyl)thiazole, this would involve the reaction of thiosemicarbazide with a suitable α-haloketone, such as 1-(p-tolyl)propan-2-one that has been halogenated at the first carbon.
The general mechanism involves the initial reaction of the sulfur atom of the thiosemicarbazide with the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. This method is widely applicable for the synthesis of various 2-hydrazinylthiazole analogues by varying the substituents on both the thiosemicarbazide and the α-halocarbonyl compound. nih.govmdpi.comnih.gov For instance, reacting substituted thiosemicarbazones with α-haloketones in ethanol (B145695) under reflux conditions is a common practice to yield a variety of 2-(2-arylidenehydrazinyl)thiazole derivatives. nih.govacs.org
Optimization of Reaction Conditions and Reagents
The efficiency of the Hantzsch synthesis can be influenced by several factors, including the solvent, temperature, and the presence of catalysts. To enhance the yield and purity of this compound and its analogues, optimization of these conditions is crucial.
Commonly used solvents include ethanol, tetrahydrofuran (B95107) (THF), and 1,4-dioxane. mdpi.com While the reaction can proceed without a catalyst, the addition of a base can shorten the reaction time. mdpi.com Stirring the reaction mixture at room temperature for several hours or heating under reflux are typical procedures. nih.govacs.org The progress of the reaction is often monitored using thin-layer chromatography (TLC). nih.govacs.org After the reaction is complete, the product is usually isolated by filtration and purified by recrystallization. nih.gov
| Parameter | Condition | Outcome | Reference |
| Solvent | Ethanol | Good yields | nih.govacs.org |
| Solvent | Tetrahydrofuran (THF) | Effective for synthesis | mdpi.com |
| Catalyst | Base | Shorter reaction time | mdpi.com |
| Temperature | Room Temperature | Effective for some reactions | nih.gov |
| Temperature | Reflux | Commonly used for higher yields | nih.govmdpi.comacs.org |
Green Chemistry Principles in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of 2-hydrazinylthiazole derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Microwave-Assisted Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. By conducting reactions under solvent-free conditions, the environmental impact associated with solvent use and disposal is eliminated. Microwave irradiation can significantly reduce reaction times, increase product yields, and improve the purity of the final compounds. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiazole derivatives.
Environmentally Benign Catalysis (e.g., Visible-Light Promoted Reactions)
The use of environmentally benign catalysts is another key aspect of green chemistry. Visible-light-promoted reactions have gained considerable attention as they utilize a renewable energy source and often proceed under mild conditions without the need for toxic metal catalysts or photosensitizers. researchgate.net A mild and eco-friendly visible-light-induced synthesis of 2-(2-hydrazinyl) thiazole derivatives has been reported, which only requires a source of visible light and a green solvent at room temperature to produce the desired products in good to excellent yields. researchgate.net This approach is based on the in-situ formation of a visible-light-absorbing photosensitized colored ternary electron-donor-acceptor (EDA) complex. researchgate.net
Multi-Component Reactions (MCRs) for Scaffold Diversification
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, are highly efficient for creating molecular diversity. Thiosemicarbazide is a versatile building block in MCRs for the synthesis of a wide range of heterocyclic compounds. researchgate.net
Derivatization Strategies of the this compound Core
The this compound scaffold serves as a versatile building block in synthetic organic chemistry, offering multiple sites for chemical modification. These modifications are crucial for developing new compounds with tailored electronic, steric, and physicochemical properties. Key derivatization strategies focus on the reactive hydrazine (B178648) group, substitution at the C4 and C5 positions of the thiazole ring, and the construction of more complex fused heterocyclic systems.
Functionalization at the Hydrazine Moiety (e.g., Arylidene-Hydrazinyl-Thiazoles)
The synthesis typically involves the reaction of a 2-hydrazinylthiazole derivative with a substituted aromatic aldehyde in a suitable solvent, often ethanol, sometimes with a catalytic amount of acid. nih.gov This condensation leads to the formation of a Schiff base, linking the aromatic aldehyde to the thiazole core via a -N=CH- (azomethine) bridge.
A general synthetic pathway involves a two-step process:
Condensation of an aromatic aldehyde with thiosemicarbazide to form an arylidenethiosemicarbazone.
Cyclization of the resulting thiosemicarbazone with an α-halocarbonyl compound, such as 3-chloro-2-butanone (B129570) (for a C5-methyl group) or a phenacyl halide derivative (for a C4-aryl group), via the Hantzsch thiazole synthesis. nih.govresearchgate.net
Alternatively, a one-pot, three-component reaction of an aryl aldehyde, thiosemicarbazide, and an appropriate α-haloketone can be employed, offering a more streamlined and efficient approach. researchgate.netacs.org
The table below summarizes examples of arylidene-hydrazinyl-thiazole derivatives synthesized from various aromatic aldehydes, showcasing the diversity of functional groups that can be incorporated.
Table 1: Examples of Synthesized Arylidene-Hydrazinyl-Thiazole Derivatives
| Entry | Aldehyde Reactant | Resulting Substituent on Hydrazone | Reference |
|---|---|---|---|
| 1 | Benzaldehyde | Phenyl | nih.gov |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | nih.gov |
| 3 | Thiophene-2-carboxaldehyde | Thiophen-2-yl | acs.org |
| 4 | 4-Fluorobenzaldehyde | 4-Fluorophenyl | nih.gov |
| 5 | 3-Trifluoromethylbenzaldehyde | 3-(Trifluoromethyl)phenyl | nih.gov |
| 6 | 4-Cyanobenzaldehyde | 4-Cyanophenyl | nih.gov |
Spectroscopic methods are essential for confirming the structure of these derivatives. For instance, in ¹H NMR spectra, the azomethine proton (-N=CH-) typically appears as a singlet in the range of 7.85–8.43 ppm, while the N-H proton of the hydrazine linkage is observed further downfield, between 11.26 and 12.50 ppm. nih.gov In ¹³C NMR, the azomethine carbon gives a characteristic signal around 135.5–148.3 ppm, and the C2 carbon of the thiazole ring appears at approximately 168.3–170.6 ppm. nih.gov
Substituent Effects on Thiazole Ring Positions (C4, C5)
The nature of the substituents at the C4 and C5 positions of the thiazole ring significantly influences the molecule's chemical reactivity and biological activity. The Hantzsch synthesis is the most common method for introducing diversity at these positions by varying the α-halocarbonyl reactant. nih.gov For the synthesis of the target compound, this compound, the required precursors would be 1-(p-tolyl)-2-halopropan-1-one and thiosemicarbazide.
Research on related structures has elucidated the following effects:
The strategic placement of different functional groups at both C4 and C5 is a key approach in medicinal chemistry to optimize the interaction of these molecules with biological targets.
Synthesis of Fused Heterocyclic Systems Containing the 2-Hydrazinylthiazole Moiety
The 2-hydrazinylthiazole core is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest due to their rigid structures and diverse pharmacological activities. The hydrazine moiety, with its two nitrogen atoms, provides the necessary functionality to build an additional heterocyclic ring onto the thiazole framework.
One prominent example is the synthesis of thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazoles. This is achieved through the reaction of a 2-hydrazinylthiazole derivative with reagents that can cyclize with the hydrazine group. A common method involves the reaction of 3-mercapto nih.govnih.govresearchgate.nettriazoles with α-bromodiketones, where the thiazole ring is formed in the process of creating the fused system. rsc.org
Alternatively, starting from a pre-formed 2-hydrazinylthiazole, cyclization can be induced by reacting it with a suitable one-carbon synthon, such as formic acid or carbon disulfide, to form a triazole or thiadiazole ring, respectively, fused to the thiazole. These reactions often proceed via an initial acylation or thioacylation of the terminal nitrogen of the hydrazine, followed by an intramolecular cyclization with the nitrogen atom at position 3 of the thiazole ring.
The resulting fused systems have a more constrained conformation, which can be advantageous for specific receptor binding. The structural confirmation of these complex fused systems requires advanced analytical techniques, including 2D NMR spectroscopy (HMBC, HMQC) and X-ray crystallography, to unambiguously determine the connectivity and regiochemistry. rsc.org
Regioselective Synthesis and Isomeric Control
In the synthesis of substituted thiazoles, particularly those prepared via multicomponent reactions or the Hantzsch synthesis, regioselectivity is a critical consideration. When unsymmetrical reagents are used, multiple isomeric products can potentially be formed.
For the synthesis of 2-aryl-4-methyl-5-acylthiazoles, a one-pot reaction between an α-bromo-1,3-diketone and a thioamide has been shown to be highly regioselective, yielding a single isomer in high yields. researchgate.net The regiochemical outcome is determined by the initial nucleophilic attack of the sulfur atom of the thioamide on one of the carbonyl carbons of the diketone, followed by cyclization. The structure of the final regioisomer is often confirmed definitively through techniques like X-ray crystallography and various 2D NMR experiments. rsc.orgresearchgate.net
In the context of synthesizing this compound, the Hantzsch reaction between thiosemicarbazide and an unsymmetrical α-haloketone like 1-(p-tolyl)-2-halopropan-1-one can theoretically lead to two different regioisomers. However, the reaction is generally regioselective. The initial step is the nucleophilic attack of the sulfur atom of the thiosemicarbazide on the less sterically hindered electrophilic carbon of the α-haloketone. This is followed by intramolecular cyclization where the amino group attacks the carbonyl carbon, leading to the thermodynamically more stable product.
Modern synthetic methods, including visible-light-mediated and solvent-free reactions, have been developed to enhance the efficiency and regioselectivity of thiazole synthesis, aligning with the principles of green chemistry. acs.orgresearchgate.net These advanced protocols often offer improved yields and simpler workup procedures while maintaining strict control over the isomeric purity of the final product. The confirmation of the correct regioisomeric structure is crucial and is established through detailed spectroscopic analysis, such as NOESY experiments, which can indicate the spatial proximity of specific protons in the molecule. acs.org
Spectroscopic and Analytical Characterization of 2 Hydrazinyl 5 Methyl 4 P Tolyl Thiazole Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR: 1D, 2D) for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, NOESY, HMBC, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-hydrazinylthiazole (B183971) derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are utilized to assemble a complete structural picture.
In the ¹H-NMR spectra of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the proton of the N-H group typically appears as a singlet in the downfield region of 11.26–12.50 ppm. The azomethine proton (–N=CH–) resonates as a singlet between δ 7.85 and 8.43 ppm, while the thiazole (B1198619) proton at the C5 position is observed at δ 6.22–7.50 ppm. nih.gov For a derivative, (E)-2-(2-((3-methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-(p-tolyl)thiazole, the ¹H-NMR spectrum in DMSO-d₆ showed characteristic signals confirming its structure. The NH proton of the hydrazinyl group appeared as a singlet at δ 11.86 ppm. The aromatic protons of the p-tolyl group were observed as doublets at δ 7.74 ppm and δ 7.21 ppm. The methyl protons of the p-tolyl group resonated as a singlet at δ 2.32 ppm.
The ¹³C-NMR spectra provide complementary information about the carbon framework. For 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the C2, C4, and C5 carbons of the thiazole ring resonate in the ranges of 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively. The azomethine carbon appears between 135.5 and 148.3 ppm. nih.gov In the case of the aforementioned (E)-2-(2-((3-methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-(p-tolyl)thiazole derivative, the thiazole C2 and C4 carbons were observed at δ 168.8 ppm and δ 151.2 ppm, respectively. The carbons of the p-tolyl group appeared at δ 137.2 ppm (quaternary carbon), δ 129.6 ppm, δ 125.9 ppm, and the methyl carbon at δ 21.3 ppm.
Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning proton and carbon signals unequivocally. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, helping to piece together the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining stereochemistry. While specific 2D NMR data for 2-hydrazinyl-5-methyl-4-(p-tolyl)thiazole is not detailed in the provided search results, these techniques are routinely applied in the characterization of such novel compounds. researchgate.net
**Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 2-Hydrazinyl-4-(p-tolyl)thiazole Derivative***
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Hydrazinyl-NH | 11.86 | - |
| Azomethine-CH | 8.17 | - |
| Thiazole-C2 | - | 168.8 |
| Thiazole-C4 | - | 151.2 |
| Thiazole-C5-H | 7.21 | 102.7 |
| p-Tolyl-CH (aromatic) | 7.74, 7.21 | 129.6, 125.9 |
| p-Tolyl-C (quaternary) | - | 137.2, 132.6 |
| p-Tolyl-CH₃ | 2.32 | 21.3 |
*Data is for (E)-2-(2-((3-methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-(p-tolyl)thiazole.
Fourier Transform Infrared Spectroscopy (FT-IR) for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectra of 2-hydrazinylthiazole derivatives exhibit characteristic absorption bands that confirm the presence of key structural motifs.
For a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the N-H stretching vibration of the hydrazinyl group is observed in the region of 3278–3138 cm⁻¹. nih.gov The C=N stretching of the azomethine linkage gives rise to a characteristic band between 1699 and 1600 cm⁻¹. Aromatic C=C stretching vibrations are typically found in the 1571–1436 cm⁻¹ range, while characteristic thiazole ring vibrations appear from 1068 to 692 cm⁻¹. nih.gov
In the FT-IR spectrum of a specific derivative, (E)-2-(2-((3-methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-(p-tolyl)thiazole, characteristic absorption bands were observed at 3338 cm⁻¹ (N-H stretching), 3060 cm⁻¹ (aromatic C-H stretching), 2893 cm⁻¹ (aliphatic C-H stretching), and 1579 cm⁻¹ (C=N stretching). These bands are consistent with the proposed structure.
Table 2: Characteristic FT-IR Absorption Bands for 2-Hydrazinylthiazole Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch (Hydrazinyl) | 3338 - 3138 |
| Aromatic C-H Stretch | ~3060 |
| Aliphatic C-H Stretch | ~2893 |
| C=N Stretch (Azomethine/Thiazole) | 1699 - 1579 |
| Aromatic C=C Stretch | 1571 - 1436 |
| Thiazole Ring Vibrations | 1068 - 692 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. In the mass spectra of arylidene-hydrazinyl-thiazole derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. nih.gov
The fragmentation of these compounds often follows predictable pathways. For instance, the mass spectrum of 5-(p-tolyl)-2-[(p-tolylethylidene)hydrazino]thiazole shows a molecular ion peak, and its fragmentation can lead to the formation of a stable 5-(p-tolyl)-2-aminothiazole ion. researchgate.net Further fragmentation can involve the loss of small molecules like NH₂CN or CH=C=S. researchgate.net The analysis of these fragmentation patterns provides valuable information for confirming the connectivity of atoms within the molecule. The electron impact ionization mass spectrum of some thiazole derivatives shows the molecular ion as the base peak, indicating its relative stability. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the molecular formula. For novel 2-hydrazinylthiazole derivatives, the experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. nih.govresearchgate.netmdpi.com For example, for a series of synthesized 2-(2-hydrazinyl)thiazole derivatives, the results of the C, H, N, and S quantitative elemental analysis were consistent with the calculated values. nih.gov
Table 3: Example of Elemental Analysis Data for a 2-Hydrazinylthiazole Derivative
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| (Z)-5-(2-(2-benzylidenehydrazinyl)-4-(p-tolyl)... | C₂₄H₂₁N₃O₄S | C: 63.27, H: 4.93, N: 8.45 | C: 63.43, H: 4.86, N: 9.65 |
Note: Data presented is for a related derivative, and slight variations can occur based on the specific derivative being analyzed. researchgate.net
Chromatographic Techniques for Purity Assessment (e.g., TLC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. Thin-layer chromatography (TLC) is a simple, rapid, and widely used method for this purpose. In the synthesis of 2-hydrazinylthiazole derivatives, TLC is employed to track the conversion of reactants to products. nih.gov The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. The purity of the final product can also be initially assessed by the presence of a single spot on the TLC plate in an appropriate solvent system. While specific Rf values are dependent on the stationary and mobile phases used, TLC provides a quick and effective means of purity assessment before proceeding with more rigorous characterization techniques. nih.gov
Biological Activity Spectrum and Mechanistic Investigations of 2 Hydrazinyl 5 Methyl 4 P Tolyl Thiazole Derivatives
Anticancer and Cytotoxic Potentials
Derivatives of the 2-hydrazinyl-thiazole scaffold have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including notable anticancer properties. researchgate.netresearchgate.net The structural versatility of this heterocyclic system allows for modifications that enhance its interaction with various biological targets, leading to potent cytotoxic and antiproliferative effects. researchgate.net Research into these compounds, particularly those featuring substitutions like methyl and p-tolyl groups, has illuminated their potential as foundational structures for the development of new chemotherapeutic agents.
A substantial body of research has demonstrated the cytotoxic potential of 2-hydrazinyl-thiazole derivatives against a diverse panel of human cancer cell lines. These studies are crucial for identifying the spectrum of activity and the selectivity of these compounds.
Various synthesized arylidene-hydrazinyl-thiazoles have shown moderate to excellent cytotoxicity. acs.org For instance, certain derivatives exhibited significant cell survival reduction at a 10 μM concentration against pancreatic (BxPC-3), leukemia (MOLT-4), and breast (MCF-7) cancer cell lines. acs.orgnih.gov Specifically, compounds designated as 4m, 4n, and 4r were particularly effective, reducing cell survival to 23.85–26.45% in BxPC-3 cells, 30.08–33.30% in MOLT-4 cells, and 44.40–47.63% in MCF-7 cells. acs.orgnih.gov Further investigation into their dose-dependent cytotoxicity revealed potent IC₅₀ values, with compound 4m showing remarkable efficacy with IC₅₀ values between 1.69 and 2.2 μM across multiple cell lines. acs.orgnih.gov
Other studies have corroborated these findings against different cancer types. A series of phenylthiazole derivatives were evaluated against neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cell lines. researchgate.net In this series, compound 4c, featuring a para-nitro group, was most effective against SKNMC cells (IC₅₀ = 10.8 ± 0.08 µM), while compound 4d, with a meta-chlorine, showed the highest activity against Hep-G2 cells (IC₅₀ = 11.6 ± 0.12 µM). researchgate.net Additionally, other 2-(2-hydrazinyl)thiazole derivatives have demonstrated significant activity against the K-562 human leukemia cell line. nih.gov
The cytotoxic effects are not limited to these cancers. Related derivatives have also been tested against lung carcinoma (A-549), additional breast cancer lines (BT-474, MDA-MB-231), and colorectal cancer cells (Caco-2), showing varied but promising levels of activity. nih.govfigshare.comresearchgate.net For example, one study found significant antiproliferative activity for 2-(2-benzyliden-hydrazinyl)-4-methylthiazole against the MDA-MB-231 breast cancer cell line. researchgate.net Another series of 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives showed notable cytotoxicity against human ovarian (A2780) and cervical (HeLa) cancer cell lines. nih.gov
| Compound Series/Derivative | Cancer Cell Line | Cancer Type | Measured Activity (IC₅₀ or % Survival) | Reference |
|---|---|---|---|---|
| Arylidene-hydrazinyl-thiazole (4m) | BxPC-3 | Pancreatic | IC₅₀: 1.69 - 2.2 µM | acs.orgnih.gov |
| Arylidene-hydrazinyl-thiazoles (4m, 4n, 4r) | BxPC-3 | Pancreatic | 23.85–26.45% survival at 10 µM | acs.orgnih.gov |
| Arylidene-hydrazinyl-thiazoles (4m, 4n, 4r) | MOLT-4 | Leukemia | 30.08–33.30% survival at 10 µM | acs.orgnih.gov |
| Arylidene-hydrazinyl-thiazoles (4m, 4n, 4r) | MCF-7 | Breast | 44.40–47.63% survival at 10 µM | acs.orgnih.gov |
| Phenylthiazole derivative (4c) | SKNMC | Neuroblastoma | IC₅₀: 10.8 ± 0.08 µM | researchgate.net |
| Phenylthiazole derivative (4d) | Hep-G2 | Liver | IC₅₀: 11.6 ± 0.12 µM | researchgate.net |
| Thiazolyl-hydrazinyl-1H-indol-2-one derivative (1) | A2780 | Ovarian | IC₅₀: 11.6 µM | nih.gov |
| Thiazolyl-hydrazinyl-1H-indol-2-one derivative (1) | HeLa | Cervical | IC₅₀: 22.4 µM | nih.gov |
The primary mechanism by which many 2-hydrazinyl-thiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This process is characterized by a series of distinct morphological and biochemical events within the cell, which can be triggered through intrinsic (mitochondrial) or extrinsic pathways. nih.gov
Caspases are a family of cysteine proteases that are central to the execution phase of apoptosis. Among them, caspases-3 and -7 are key executioner caspases. Studies on highly cytotoxic arylidene-hydrazinyl-thiazole derivatives (compounds 4m, 4n, and 4r) have shown that these compounds profoundly induce apoptosis, which is evidenced by a significant increase in caspase-3/7 activity in treated cancer cells. acs.orgnih.gov This activation signifies the commitment of the cell to undergo apoptosis, leading to the cleavage of critical cellular substrates and eventual cell death.
The intrinsic apoptotic pathway is heavily dependent on the integrity of the mitochondria. A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). nih.gov Investigations into the mechanism of action of potent hydrazinyl-thiazole derivatives revealed that they induce a significant loss of mitochondrial membrane potential in MOLT-4 leukemia cells. nih.gov This was observed through fluorescence microscopy using the JC-10 dye, where treated cells showed a marked decrease in red fluorescence, indicating a collapse in ΔΨm. nih.gov This mitochondrial dysfunction is a critical step that leads to the release of pro-apoptotic factors into the cytoplasm, further propagating the apoptotic signal. nih.gov
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the mitochondrial apoptotic pathway. nih.govscispace.com This family includes both anti-apoptotic members, such as Bcl-2 itself, which prevent mitochondrial outer membrane permeabilization, and pro-apoptotic members, like Bax, which promote it. researchgate.netnih.gov The ratio of these opposing proteins is a key determinant of a cell's susceptibility to apoptosis.
Treatment of MCF-7 breast cancer cells with cytotoxic hydrazinyl-thiazole compounds resulted in a significant modulation of the expression levels of these regulatory genes. nih.gov Specifically, the treatment led to a 1.5-fold increase in the mRNA expression of the pro-apoptotic protein Bax compared to untreated cells. nih.gov Concurrently, the expression levels of the anti-apoptotic protein Bcl-2 were effectively reduced. nih.gov This shift in the Bax/Bcl-2 ratio in favor of pro-apoptotic members further supports the role of the intrinsic mitochondrial pathway in the apoptosis induced by these thiazole (B1198619) derivatives. nih.gov
Beyond the direct induction of apoptosis, the anticancer activity of 2-hydrazinyl-thiazole derivatives has been linked to the inhibition of key enzymes that are crucial for cancer cell proliferation, survival, and angiogenesis.
Histone acetyltransferases (HATs) are enzymes that play a crucial role in epigenetic regulation by acetylating histone proteins, which in turn affects chromatin structure and gene expression. nih.govmdpi.com The dysregulation of HAT activity is implicated in various cancers, making them attractive therapeutic targets. nih.gov Certain 2-(2-hydrazinyl)-1,3-thiazole analogues have been identified as potent inhibitors of HATs. researchgate.net For example, the compound cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone (CPTH2) was found to inhibit the Gcn5p-dependent functional network. nih.gov Further studies demonstrated that this class of compounds can inhibit the p300 and GCN5 members of the histone acetylase family, contributing to their antiproliferative activity in glioblastoma and neuroblastoma cells. researchgate.net
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase receptor that mediates angiogenesis, the process of forming new blood vessels. nih.gov This process is vital for tumor growth and metastasis, making VEGFR-2 a critical target in cancer therapy. nih.govsemanticscholar.org Several 2-hydrazinyl-thiazole derivatives have been investigated as potential VEGFR-2 inhibitors. mdpi.com Certain compounds possessing a 4-chlorophenylthiazole ring were found to inhibit the kinase activity of VEGFR-2 with an IC₅₀ value of 51.09 nM, comparable to the approved drug sorafenib. mdpi.com The cytotoxic activity of these derivatives against cancer cell lines like MDA-MB-231 has been directly correlated with their ability to inhibit the VEGFR-2 enzyme. mdpi.comresearchgate.net
| Enzyme Target | Derivative Class/Compound | Activity | Reference |
|---|---|---|---|
| HAT (GCN5, p300) | 2-(2-hydrazinyl)-1,3-thiazole analogues (e.g., BF1) | Inhibition of GCN5 and p300 | researchgate.net |
| HAT (GCN5) | CPTH2 | Inhibition of Gcn5p functional network | nih.gov |
| VEGFR-2 | 4-chlorophenylthiazole derivative (III) | IC₅₀: 51.09 nM | mdpi.com |
| VEGFR-2 | Hydrazinyl thiazole derivatives (4b, 4d) | Correlated with cytotoxicity in MDA-MB-231 cells | mdpi.com |
Antiproliferative Effects on Specific Cell Lines
Recent studies have highlighted the potential of 2-hydrazinyl-thiazole derivatives as potent antiproliferative agents against several human cancer cell lines. acs.orgnih.govresearchgate.net The cytotoxic activity of these compounds is often evaluated using MTT assays, which measure the metabolic activity of cells and thus their viability. nih.gov
One study investigated a series of arylidene-hydrazinyl-thiazole derivatives against breast cancer (MCF-7 and MDA-MB-231) and cervical cancer (HeLa) cell lines. nih.govresearchgate.netresearchgate.net Notably, some compounds exhibited considerable antiproliferative activity, with IC50 values indicating potent inhibition of cancer cell growth. researchgate.net For instance, one derivative showed an IC50 of 5.73 µM against MCF-7 cells and 12.15 µM against MDA-MB-231 cells. researchgate.net Another study reported significant activity for 2-(2-benzyliden-hydrazinyl)-4-methylthiazole against both MDA-MB-231 (IC50: 3.92 µg/mL) and HeLa (IC50: 11.4 µg/mL) cell lines. nih.gov
Further research on indolyl-hydrazinyl-thiazole derivatives demonstrated significant cytotoxic effects on human ovarian cancer (A2780) and HeLa cells. nih.gov Two compounds, in particular, showed IC50 values of 11.6 µM and 12.4 µM against A2780 cells, and 22.4 µM and 19.4 µM against HeLa cells, respectively. nih.gov These activities were comparable to the standard chemotherapeutic drug, cisplatin. nih.gov The antiproliferative activity of these derivatives often correlates with their ability to induce apoptosis, as evidenced by increased caspase-3/7 activity and modulation of apoptosis-related genes like Bcl2 and Bax. acs.org
Table 1: Antiproliferative Activity of Selected 2-Hydrazinyl-thiazole Derivatives
| Compound | Cell Line | IC50 Value |
|---|---|---|
| 2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole | MCF-7 | 5.73 µM |
| 2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole | MDA-MB-231 | 12.15 µM |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | 3.92 µg/mL |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa | 11.4 µg/mL |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | A2780 | 11.6 µM |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | HeLa | 22.4 µM |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | A2780 | 12.4 µM |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | HeLa | 19.4 µM |
Antimicrobial Activities
The thiazole scaffold is a key component in many compounds exhibiting a broad range of antimicrobial activities. dntb.gov.ua Derivatives of 2-hydrazinyl-thiazole have been extensively studied for their efficacy against various bacterial and fungal pathogens.
Derivatives of 2-hydrazinyl-thiazole have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. nih.gov A study on 2-(thiazol-5-yl)-1,3,4-oxadiazole derivatives revealed that some compounds were as potent as vancomycin (B549263) against MRSA. nih.gov Specifically, guanidinyl-containing naphthylthiazole and N-methylpiperazinyl derivatives showed promising activity with MIC values ranging from 1.95 to 3.90 μg/mL. nih.gov
Another series of synthesized thiazole compounds inhibited the growth of 18 different strains of MRSA and vancomycin-resistant S. aureus (VRSA) at concentrations ranging from 0.4–5.5 μg/mL. nih.gov Some of these derivatives exhibited a rapid bactericidal effect, eliminating MRSA growth within six hours. nih.gov Furthermore, a hydrazide–hydrazone compound with a 5-nitro-2-furyl moiety showed significant activity against S. aureus strains, with its efficacy being two to seven times higher than the reference drug nitrofurantoin. mdpi.com
The antibacterial spectrum of 2-hydrazinyl-thiazole derivatives also extends to Gram-negative bacteria, although often with more modest activity compared to Gram-positive strains. mdpi.com One study reported that a series of 2-(2-hydrazinyl)thiazole derivatives containing a diarylsulfide moiety showed antibacterial activity against E. coli, with a MIC of 128 µg/ml. researchgate.net
Research on p-toluenesulfonyl-hydrazinothiazoles has also been conducted to evaluate their effectiveness against multidrug-resistant Gram-negative bacteria. nih.gov While some hydrazinoselenazole analogs showed better activity, the thiazole derivatives were also tested. nih.gov The efficacy of these compounds can sometimes be enhanced in the presence of an efflux pump inhibitor, suggesting that bacterial resistance mechanisms play a role in their activity. nih.gov
Several 2-hydrazinyl-thiazole derivatives have emerged as potent antifungal agents, particularly against Candida species, which are common causes of opportunistic infections. ekb.eg One study synthesized 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives and found them to have superior antifungal potency compared to analogs lacking the C2-hydrazone linkage. nih.gov Two compounds, in particular, exhibited promising inhibitory activity against C. albicans, with MIC values of 7.81 μg/mL and 3.9 μg/mL, which were significantly lower than that of the reference drug fluconazole (B54011) (15.62 μg/mL). nih.gov
Another study focusing on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives reported very strong activity against two reference strains of Candida albicans, with MIC values ranging from 0.015–3.91 µg/mL. nih.gov The fungicidal activity of these compounds is often linked to their ability to induce oxidative damage in the fungal cells. frontiersin.org
The determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) is crucial for quantifying the antifungal and antibacterial potency of these derivatives. For antifungal activity, studies have shown that for some 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, the MFC/MIC ratio was 2, suggesting a fungicidal effect. nih.gov The MIC values for these compounds against C. albicans were as low as 3.9 μg/mL. nih.gov
In the context of antibacterial activity, MIC values for certain hydrazide-hydrazone derivatives against Gram-positive bacteria were found to be in the range of 1.95–15.62 µg/mL. mdpi.com The corresponding Minimum Bactericidal Concentration (MBC) values were between 3.91–62.5 µg/mL, with an MBC/MIC ratio of 1–4, indicating a lethal effect on the bacteria. mdpi.com
Table 2: Antimicrobial Activity of Selected 2-Hydrazinyl-thiazole Derivatives
| Compound/Derivative Type | Organism | MIC Value | MFC/MBC Value |
|---|---|---|---|
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative | Candida albicans | 3.9 µg/mL | 7.8 µg/mL |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative | Candida albicans | 7.81 µg/mL | 15.62 µg/mL |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative | Candida albicans | 0.015–3.91 µg/mL | 0.015–15.62 µg/mL |
| Hydrazide-hydrazone with 5-nitro-2-furyl moiety | Staphylococcus aureus | 1.95 µg/mL | 3.91 µg/mL |
| Guanidinyl-containing naphthylthiazole | MRSA | 1.95 - 3.90 µg/mL | Not Reported |
| 2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole | E. coli | 128 µg/mL | Not Reported |
Antitubercular Activity Against Mycobacterium tuberculosis (e.g., H37Rv Strain)
Tuberculosis remains a major global health threat, and the search for new antitubercular agents is a priority. Derivatives of 2-hydrazinyl-thiazole have shown promise in this area. nih.gov A study involving acetylene-containing 2-(2-hydrazinyl)thiazole derivatives evaluated their activity against the H37Rv strain of Mycobacterium tuberculosis. nih.govrsc.org Among the 26 synthesized compounds, eight inhibited the growth of the bacteria with MIC values ranging from 50 to 100 μg/ml. nih.govrsc.orgresearchgate.net The presence of electron-withdrawing substituents, particularly halogens, appeared to enhance the antitubercular activity. nih.gov
In another study, a series of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives were synthesized and tested against M. tuberculosis H37Rv. figshare.com One compound, featuring a bromo substituent, demonstrated the highest potency with an MIC of 1.6 µg/mL, which is comparable to the standard drugs isoniazid (B1672263) and ethambutol. figshare.com Other derivatives with fluoro, methoxy (B1213986), chloro, and nitrile substituents also displayed significant activity, with MICs ranging from 1.6 to 12.5 µg/mL. figshare.com These findings underscore the potential of the 2-hydrazinyl-thiazole scaffold in developing new and effective treatments for tuberculosis.
Anti-inflammatory Properties
Derivatives of the thiazole nucleus have demonstrated notable anti-inflammatory activities in various experimental models, including the inhibition of protein denaturation and the reduction of carrageenan-induced edema.
The anti-inflammatory potential of thiazole derivatives has been evaluated using the in-vitro protein denaturation method, which serves as a reliable screening assay for anti-inflammatory compounds. ijpsr.com The ability of these compounds to prevent the denaturation of proteins is a key indicator of their potential to mitigate inflammatory responses. For instance, certain benzothiazole (B30560) derivatives substituted with thiazole have been tested for their anti-inflammatory action. nih.gov In one study, the thiazole derivative (3c) emerged as a particularly active compound, showing more potent activity than the reference drug at a specific dose. nih.gov
The carrageenan-induced paw edema model in rats is a standard in-vivo test to assess acute inflammation. jocpr.comresearchgate.net This model typically shows a biphasic response: an early phase mediated by histamine (B1213489) and serotonin, followed by a later phase involving prostaglandin (B15479496) production. jocpr.comnih.gov Thiazole derivatives have been shown to inhibit both phases of inflammation in this model. jocpr.com Studies on various thiazolidine (B150603) and thiadiazole derivatives have demonstrated a significant, dose-dependent reduction in paw volume compared to control groups, indicating potent anti-inflammatory effects. jocpr.comscienceopen.com For example, certain benzenesulfonamide (B165840) derivatives showed marked anti-inflammatory activity, with inhibition percentages reaching up to 99.69% four hours after carrageenan injection, surpassing the efficacy of the standard drug indomethacin. nih.gov
Table 1: Anti-inflammatory Activity of Selected Thiazole Derivatives This is an interactive table. You can sort and filter the data.
| Compound Class | Model | Key Findings | Reference |
|---|---|---|---|
| Thiazole-substituted Benzothiazole | Protein Denaturation | Compound 3c showed potent activity. | nih.gov |
| Thiazole/Oxazole Benzothiazole | Carrageenan-Induced Edema | Activity ranged from 29.7% to 69.6% inhibition. | bohrium.com |
| Thiadiazole Derivative | Carrageenan-Induced Edema | Dose-dependent inhibition of paw edema. | jocpr.com |
| Benzenesulfonamide Triazine | Carrageenan-Induced Edema | Up to 99.69% inhibition at 4 hours. | nih.gov |
| Thiazolidine Derivatives | Carrageenan-Induced Edema | Attenuated thermal hyperalgesia and mechanical allodynia. | scienceopen.com |
Antidiabetic Enzyme Inhibitory Potentials
Recent studies have focused on hydrazine-clubbed thiazole derivatives as potential agents for managing diabetes by inhibiting key enzymes involved in its pathology. nih.govresearchgate.net These investigations have specifically looked at their effects on aldose reductase, α-glycosidase, and α-amylase. nih.govresearchgate.net
Aldose Reductase (AR) Inhibition
Aldose reductase is the first enzyme in the polyol pathway, which becomes overactive during hyperglycemia, leading to diabetic complications. nih.gov The inhibition of this enzyme is a key therapeutic strategy. Research into hydrazine-clubbed thiazole derivatives has identified several compounds with significant AR inhibitory potential. nih.govresearchgate.net For example, compound 3h , a derivative of 2-hydrazinyl-5-methyl-4-(p-tolyl)thiazole, demonstrated an IC₅₀ value of 1.70 µM. Another potent inhibitor, compound 3j , showed an IC₅₀ of 2.12 µM. Molecular docking studies support these findings, indicating strong binding interactions within the active site of the aldose reductase enzyme. nih.govresearchgate.net
α-Glycosidase (α-GLY) Inhibition
α-Glycosidase is an enzyme responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes. Several of the synthesized hydrazine-thiazole derivatives were found to be potent inhibitors of α-glycosidase. nih.govresearchgate.net Compound 3d was identified as the most effective, with an IC₅₀ value of 0.30 µM, followed closely by compound 3c with an IC₅₀ of 0.37 µM. These values indicate a higher potency compared to the standard reference, acarbose. nih.govresearchgate.net
α-Amylase (α-AMY) Inhibition
Similar to α-glycosidase, α-amylase is involved in the breakdown of dietary starch. Its inhibition is another avenue for controlling postprandial hyperglycemia. The same series of hydrazine-thiazole derivatives also exhibited strong inhibitory activity against α-amylase. nih.govresearchgate.net Compound 3d again showed the most potent inhibition with an IC₅₀ of 0.41 µM, while compound 3c had an IC₅₀ of 0.52 µM. These findings highlight the potential of these derivatives as dual inhibitors of carbohydrate-hydrolyzing enzymes. nih.govresearchgate.net
Table 2: Antidiabetic Enzyme Inhibitory Activity of Hydrazine-Thiazole Derivatives (IC₅₀ in µM) This is an interactive table. You can sort and filter the data.
| Compound | Aldose Reductase (AR) | α-Glycosidase (α-GLY) | α-Amylase (α-AMY) |
|---|---|---|---|
| 3c | 4.31 | 0.37 | 0.52 |
| 3d | 3.55 | 0.30 | 0.41 |
| 3h | 1.70 | 0.51 | 0.65 |
| 3j | 2.12 | 0.62 | 0.78 |
| Acarbose (Standard) | - | 1.15 | 1.32 |
(Data sourced from references nih.govresearchgate.net)
Broader Pharmacological Spectrum
The thiazole scaffold is a versatile structure found in numerous biologically active compounds, and derivatives of this compound are no exception. fabad.org.tr They exhibit a wide range of pharmacological activities, underscoring their therapeutic potential. fabad.org.trnanobioletters.comglobalresearchonline.net
Anticonvulsant: Thiazole and its related structures, like thiazolidin-4-one, have been identified as potent anticonvulsant agents. biointerfaceresearch.commdpi.com Studies involving maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models have shown that certain thiazole derivatives offer significant protection against seizures, sometimes with less neurotoxicity than standard drugs. biointerfaceresearch.comnih.govtandfonline.com
Antioxidant: Many thiazole derivatives have been synthesized and evaluated for their antioxidant properties. chemrevlett.comnih.gov They have demonstrated significant radical-scavenging abilities against species like the hydroxyl radical and DPPH radical, suggesting their potential in mitigating oxidative stress-related diseases. mdpi.comtandfonline.commdpi.com
Antiviral: The thiazole ring is a core component of several antiviral drugs. jchemrev.com Derivatives have been reported to inhibit a wide array of viruses, including influenza viruses, coronaviruses, and human immunodeficiency viruses (HIV), by acting on various viral targets like neuraminidase. nih.govnih.govtandfonline.comresearchgate.net
Analgesic: Research has also pointed to the analgesic effects of compounds containing the thiazole moiety. nanobioletters.com Various thiazole-piperazine and benzothiazole derivatives have been synthesized and shown to possess significant antinociceptive activity in animal models. nih.govmdpi.comresearchgate.net
Antimalarial: The thiazole nucleus is a key pharmacophore in the development of new antimalarial agents. nih.govbenthamdirect.comnih.gov Numerous derivatives have been synthesized and tested against Plasmodium falciparum, with some showing high potency and low cytotoxicity. nanobioletters.comdaneshyari.com
Antiallergic: QSAR studies on thiazole derivatives have established their importance as H1-antihistamine agents, indicating their potential for treating allergic conditions. ptfarm.pl
Antihypertensive: Several series of thiazole and thiadiazole derivatives have been synthesized and screened for their antihypertensive properties. nih.govdocumentsdelivered.com These compounds have shown the ability to lower blood pressure in spontaneously hypertensive rats, often through mechanisms like α-blocking activity. researchgate.netclockss.orgnih.gov
Antipsychotic: The broad biological profile of thiazole derivatives also includes potential antipsychotic activity, making them a subject of interest in neuropharmacology. fabad.org.tr
In vitro Selectivity and Cytotoxicity Against Normal Cell Lines
When developing new therapeutic agents, particularly for diseases like cancer, it is crucial to assess their selectivity and impact on healthy, non-cancerous cells. While extensive data on the cytotoxicity of this compound derivatives against the normal human lung fibroblast cell line MRC-5 is not widely available in the cited literature, studies on other cell lines provide valuable insights. For instance, in the context of antimalarial drug development, a series of thiazole analogs were evaluated for their cytotoxicity against the human liver cancer cell line HepG2. daneshyari.com The results indicated that potent antimalarial compounds in this series displayed low toxicity against HepG2 cells, which is a positive indicator of selectivity. daneshyari.com Similarly, in antiviral studies, the cytotoxicity of novel aminothiazole derivatives was assessed against the A549 human lung adenocarcinoma cell line, with some compounds showing minimal impact on cell viability. nih.gov These findings, while not specific to MRC-5, suggest that the thiazole scaffold can be modified to achieve a desirable balance between high therapeutic potency and low toxicity to non-target cells.
Structure Activity Relationship Sar Investigations of 2 Hydrazinyl 5 Methyl 4 P Tolyl Thiazole Analogs
Impact of Substituents on Hydrazine (B178648) Moiety on Biological Activity
The hydrazine group at the C2 position of the thiazole (B1198619) ring is a key site for chemical modification, frequently by condensation with aldehydes or ketones to form hydrazone linkages (-N-N=C-). This moiety is critical for biological activity, often participating in chelation with metal ions or forming hydrogen bonds with target receptors. nanobioletters.com The nature of the substituent attached to the hydrazine moiety significantly modulates the pharmacological profile of the resulting compounds.
Research into 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes as potential anti-diabetic agents has shown that substituents on the aryl ring of the hydrazone have a profound effect on α-amylase inhibitory activity. nih.gov Analogs with strong electron-donating groups, particularly at the ortho position of the aryl ring, demonstrated excellent inhibition potential. nih.gov For example, compounds with ortho-hydroxyl or ortho-amino substituents on the benzylidene ring were found to be potent inhibitors. nih.gov
Similarly, in a series of (E)-2-(2-(arylmethylene)hydrazinyl)-4-arylthiazole derivatives evaluated for α-glucosidase inhibition, the substitution pattern on the arylmethylene group was a key determinant of potency. One of the most active compounds in this series featured a hydroxyl group on the arylmethylene moiety, highlighting the importance of hydrogen-bonding donors. nih.gov
The bioactivity of thiosemicarbazones, which are closely related to hydrazones, is often linked to their ability to chelate metal atoms through the hydrazine nitrogen and sulfur atoms. rsc.org This suggests that the electronic properties and chelating ability of the group attached to the hydrazine are paramount for certain mechanisms of action.
| Compound Series | Substituent on Hydrazine Moiety (as Arylidene) | Target | Activity (IC50) | Reference |
|---|---|---|---|---|
| 2-[(arylidenyl)methylidene] hydrazinyl-1,3-thiazole-5-carbaldehydes | 2-Hydroxybenzylidene | α-Amylase | 14.6 µM | nih.gov |
| 2-[(arylidenyl)methylidene] hydrazinyl-1,3-thiazole-5-carbaldehydes | 2-Aminobenzylidene | α-Amylase | 17.9 µM | nih.gov |
| (E)-2-(2-(arylmethylene) hydrazinyl)-4-arylthiazole | 4-Hydroxybenzylidene | α-Glucosidase | 6.2 ± 0.19 µM | nih.gov |
Influence of Substituents at the Thiazole Ring (C4, C5) on Potency and Selectivity
Modifications to the substituents at the C4 and C5 positions of the thiazole ring are critical for tuning the potency and selectivity of these compounds. The parent molecule features a p-tolyl group at C4 and a methyl group at C5. Varying these substituents can alter the molecule's steric and electronic properties, influencing its interaction with biological targets.
SAR studies on 2,4-disubstituted thiazole derivatives have revealed that the nature of the substituent at the C4 position significantly impacts antimicrobial activity. The presence of both electron-withdrawing groups, such as a nitro (NO₂) group, and electron-donating groups, like a methoxy (B1213986) (OMe) group, at the para position of a C4-phenyl ring was found to be beneficial for activity against various bacterial and fungal strains. nih.gov Furthermore, para-halogen-substituted phenyl groups attached to the C4 position of the thiazole ring are also important for biological activity. nih.gov
In the context of anticancer activity, modifications at C4 have also proven significant. In one study, a series of 2-(2-hydrazinyl)thiazole derivatives containing a diarylsulfide moiety was synthesized. Derivatives with a 4-methylphenyl group (p-tolyl) at the C4 position were evaluated, and the substitution on the other parts of the molecule determined the antiproliferative activity. researchgate.net For antimalarial agents, compounds bearing a 4-methyl group and an ethyl-5-carboxylate or a 5-acetyl group at the C5 position showed significant activity against Plasmodium falciparum. researchgate.net This indicates that the size and electronic nature of the C5 substituent can also be modulated to achieve desired biological effects.
| Thiazole Core | C4-Substituent | C5-Substituent | Biological Activity | Reference |
|---|---|---|---|---|
| 2,4-disubstituted thiazole | 4-Nitrophenyl | H | Potent against B. subtilis | nih.gov |
| 2,4-disubstituted thiazole | 4-Methoxyphenyl | H | Potent against B. subtilis | nih.gov |
| 2-hydrazinyl-1,3-thiazole | 4-Methylphenyl | Ethyl-carboxylate | Antimalarial (IC50 = 0.725 µM) | researchgate.net |
| 2-hydrazinyl-1,3-thiazole | 4-Methylphenyl | Acetyl | Antimalarial (IC50 = 0.648 µM) | researchgate.net |
Molecular Hybridization Strategies and their Effect on Bioactivity
Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with enhanced affinity, improved selectivity, or a dual mechanism of action. rsc.org The 2-hydrazinylthiazole (B183971) scaffold has been successfully used as a core for developing novel hybrid molecules.
One such strategy involved appending a pyridine (B92270) moiety to the 2-hydrazinylthiazole core to develop new antitubercular agents. researchgate.net This design was based on the known antimycobacterial activity of pyridine derivatives. The resulting hybrid compounds showed promising activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 2 µg/mL. researchgate.net
Another approach utilized the hybridization of the thiazole moiety with an acetylene-containing (ethynyloxy)benzene group. rsc.org This design aimed to combine the pharmacophoric features of the thiazole ring, known to inhibit the β-Ketoacyl-ACP Synthase (KasA) protein in mycobacteria, with the acetylene (B1199291) functionality. Several of these hybrid derivatives inhibited the growth of Mycobacterium tuberculosis. rsc.orgrsc.org
The hybridization of a catechol group with the hydrazinyl-thiazole scaffold has also been explored to create compounds with potent antioxidant properties. researchgate.net This strategy leverages the well-established antioxidant capacity of catechols to design novel agents for conditions involving oxidative stress.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a ligand, such as a thiazole (B1198619) derivative, might interact with a protein's active site.
Molecular docking studies have revealed that 2-hydrazinyl-thiazole derivatives can form significant interactions with the active sites of various enzymes, suggesting potential mechanisms for their observed biological activities.
Fungal Lanosterol (B1674476) C14α-Demethylase (CYP51): This enzyme is a crucial target for antifungal agents. Docking studies show that thiazole derivatives can bind effectively within its active site. researchgate.netnih.gov For instance, derivatives have shown strong binding affinities toward lanosterol 14α-demethylase, with interactions often involving hydrogen bonding and π–π stacking. nih.gov The thiazole ring and associated substituents play a key role in forming hydrophobic and hydrogen bond interactions with the enzyme's active site residues, which is a common binding mode for azole antifungal drugs that target this enzyme. nih.gov
Diabetes-Related Enzymes: Thiazole derivatives have been investigated as inhibitors of enzymes linked to diabetes, such as α-glucosidase (α-GLY), α-amylase (α-AMY), and aldose reductase (AR). nih.govresearchgate.net Docking simulations indicate that these compounds can fit into the binding pockets of these enzymes. For aldose reductase, interactions often involve hydrogen bonds with key residues. researchgate.net Similarly, in studies with α-glucosidase and α-amylase, the thiazole scaffold has been shown to form crucial bonds that inhibit enzyme activity, with some derivatives showing inhibitory potentials in the nanomolar to micromolar range. nih.gov
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key regulator of angiogenesis, VEGFR-2 is a significant target in cancer therapy. Molecular docking studies have affirmed that thiazole-based compounds possess a considerable binding affinity toward VEGFR-2 proteins. researchgate.netnih.gov The interactions are typically characterized by hydrogen bonds with amino acid residues in the kinase domain, such as Cys919 and Asp1046, which are crucial for inhibition. nih.govmdpi.com The specific orientation and interactions within the ATP-binding pocket suggest a competitive inhibition mechanism.
Binding affinity, often represented by the free energy of binding (ΔG) or a docking score, quantifies the strength of the interaction between a ligand and its target protein. Lower energy values indicate a more stable and favorable interaction. Studies on 2-hydrazinyl-thiazole derivatives have reported promising binding affinities against various enzymatic targets.
For example, against fungal lanosterol C14α-demethylase, certain derivatives have achieved docking scores as high as -8.715 kcal/mol. nih.gov In the context of diabetes-related enzymes, inhibitory constants (Ki) for aldose reductase have been reported in the nanomolar range (e.g., 5.47 ± 0.53 nM). nih.govresearchgate.net When targeting VEGFR-2, some thiazolyl coumarin (B35378) derivatives have demonstrated high binding scores, reaching -9.900 kcal/mol, comparable to the approved drug Sorafenib. nih.gov
| Target Enzyme | Compound Type | Binding Affinity / Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Fungal Lanosterol C14α-Demethylase | (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole | -8.715 | nih.gov |
| Aldose Reductase (AR) | Hydrazine (B178648) clubbed thiazole derivative | Ki = 5.47 ± 0.53 nM | nih.govresearchgate.net |
| α-Glucosidase (α-GLY) | Hydrazine clubbed thiazole derivative | Ki = 1.76 ± 0.01 µM | nih.gov |
| VEGFR-2 | 3-Thiazolhydrazinylcoumarin derivative | -9.900 | nih.gov |
Density Functional Theory (DFT) Calculations for Structural Insights and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for 2-hydrazinyl-thiazole derivatives have provided valuable information on their optimized geometries, electronic properties, and chemical reactivity. kbhgroup.in These studies typically employ functionals like B3LYP with basis sets such as 6-311G(d,p) to determine various structural and chemical parameters. kbhgroup.indntb.gov.ua
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap (ΔE) between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net For some derivatives, this energy gap has been calculated to be around 3.42 eV, indicating moderate stability and reactivity. researchgate.netresearchgate.net Furthermore, DFT can be used to calculate global reactivity descriptors and simulate spectroscopic characteristics, which can then be compared with experimental data. nih.gov
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | Varies by derivative | Electron-donating ability | researchgate.net |
| LUMO Energy | Varies by derivative | Electron-accepting ability | researchgate.net |
| Energy Gap (ΔE) | ~3.42 eV | Chemical reactivity and stability | researchgate.netresearchgate.net |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling
In silico ADME studies predict the pharmacokinetic properties of a compound, which are critical for its development as a drug. These predictions help to identify candidates with favorable drug-like properties early in the discovery process. For 2-hydrazinyl-thiazole derivatives, ADME profiling is often performed by evaluating compliance with Lipinski's rule of five and other pharmacokinetic parameters. researchgate.netmdpi.com
Studies have shown that many thiazole derivatives exhibit good oral bioavailability and favorable ADME profiles. nih.gov Predictions often indicate high gastrointestinal absorption and moderate lipophilicity. nih.gov Computational tools are used to predict properties such as blood-brain barrier (BBB) permeability, P-glycoprotein (P-gp) substrate or inhibitor potential, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. nih.gov These in silico analyses help to filter out compounds that are likely to fail in later stages due to poor pharmacokinetics. mdpi.com
| ADME Parameter | Predicted Outcome | Importance | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | Generally compliant | Indicates drug-likeness and potential for oral activity | researchgate.net |
| Gastrointestinal (GI) Absorption | High | Predicts good absorption after oral administration | nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Variable; often predicted as non-permeable | Determines if the compound can enter the central nervous system | researchgate.net |
| CYP450 Inhibition | Variable; some derivatives may inhibit specific isoforms | Predicts potential for drug-drug interactions | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For ligand-protein complexes, MD simulations provide insights into the stability of the binding and the conformational changes that may occur.
For thiazole derivatives, MD simulations have been used to confirm the stability of their complexes with target proteins. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. Stable RMSD values over the simulation time (e.g., below 2 nm) suggest that the ligand remains securely in the binding site. nih.govnih.gov Additionally, the Root Mean Square Fluctuation (RMSF) is analyzed to identify the flexibility of different parts of the protein and ligand, confirming which residues are key to the interaction. nih.gov These simulations validate the interactions predicted by molecular docking and provide a more dynamic picture of the binding event. nih.gov
Therapeutic Potential and Future Research Directions
2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole Derivatives as Lead Compounds in Drug Discovery
The 2-hydrazinyl-thiazole framework, particularly with substitutions like the 5-methyl and 4-(p-tolyl) groups, serves as an exemplary lead scaffold for developing new drugs. A lead compound is a chemical starting point for the creation of new medications. The structural versatility of this scaffold allows for extensive chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net
Research has demonstrated that derivatives of this core structure possess significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov For instance, a series of 2-(2-hydrazinyl)thiazole derivatives containing a diarylsulfide moiety were synthesized and evaluated for their therapeutic potential. figshare.com Within this series, compound 2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole (structurally related to the p-tolyl variant) was identified as a highly potent antifungal agent. researchgate.netfigshare.com Similarly, other studies have highlighted arylidene-hydrazinyl-thiazoles as exhibiting moderate to excellent cytotoxicity against various human cancer cell lines, including pancreatic (BxPC-3), leukemia (MOLT-4), and breast (MCF-7) cancers. acs.orgnih.gov
The significance of these derivatives as lead compounds lies in their proven ability to interact with crucial biological targets. The combination of the thiazole (B1198619) ring and the hydrazone linker creates a unique pharmacophore capable of forming key interactions, such as hydrogen bonds and hydrophobic interactions, with enzyme active sites and cellular receptors. biruni.edu.trnih.gov This inherent bioactivity makes the this compound scaffold a fertile ground for discovering next-generation therapeutic agents.
Opportunities for Developing Novel Therapeutic Agents based on this Scaffold
The this compound scaffold presents numerous opportunities for the development of novel therapeutic agents across various disease areas. Its chemical tractability allows for the synthesis of large libraries of analogues, which can be screened for a wide range of biological activities. researchgate.netmdpi.com
Key Therapeutic Areas:
Oncology: Thiazole-hydrazone hybrids have shown significant promise as anticancer agents. biruni.edu.trnih.govnih.gov Derivatives have been developed that induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govresearchgate.net For example, certain novel arylidene-hydrazinyl-thiazoles demonstrated potent, dose-dependent cytotoxicity against a panel of five different cancer cell lines. nih.gov
Infectious Diseases: The scaffold is a valuable starting point for new antimicrobial drugs. nanobioletters.com Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, including Candida species. figshare.comnih.govmdpi.com One study found that 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were superior to the reference drug fluconazole (B54011) in inhibiting the growth of Candida albicans. nih.gov
Other Indications: Beyond cancer and infections, these compounds are being explored for other therapeutic uses. Studies have reported antioxidant, anti-inflammatory, and antimalarial activities in various thiazole-hydrazine derivatives. nih.govnanobioletters.comnih.gov
The potential for creating hybrid molecules by combining the thiazole-hydrazine scaffold with other known pharmacophores further expands the opportunities for drug development, potentially leading to compounds with dual or synergistic modes of action. mdpi.com
Addressing Drug Resistance with Novel Thiazole-Based Architectures
Drug resistance is a major global health crisis, rendering many existing therapies for cancer and infectious diseases ineffective. nih.gov Novel chemical architectures, such as those based on the this compound scaffold, offer a promising strategy to circumvent resistance mechanisms.
Thiazole-containing compounds can overcome resistance through several mechanisms:
Novel Targets: These compounds can be designed to interact with new biological targets that are not affected by existing drugs, thereby bypassing target-modification-based resistance. nih.gov For example, thiazole derivatives have been developed as inhibitors of kinases like BRAF and EGFR, which are often implicated in cancer resistance. nih.gov
Inhibition of Resistance Mechanisms: Thiazole derivatives can be engineered to inhibit the cellular machinery that bacteria or cancer cells use to resist drugs, such as efflux pumps that expel therapeutic agents from the cell. nih.gov
Multi-Targeting: The structural complexity of thiazole-hydrazine derivatives allows for the design of molecules that can hit multiple targets simultaneously. This multi-pronged attack makes it more difficult for pathogens or cancer cells to develop resistance. researchgate.net
By exploring the vast chemical space around the thiazole-hydrazine core, researchers can develop agents that are effective against drug-resistant strains of bacteria and refractory cancers, providing new hope for patients with limited treatment options. nih.govnih.gov
Future Methodological Advancements in Synthesis and Biological Evaluation
To fully exploit the therapeutic potential of the this compound scaffold, advancements in both synthetic methodologies and biological evaluation techniques are essential.
Synthetic Advancements:
Green Chemistry: Future synthetic routes will likely focus on environmentally friendly protocols, such as one-pot, multi-component reactions that improve efficiency and reduce waste. nih.gov The use of eco-friendly solvents like polyethylene (B3416737) glycol (PEG) and novel catalysts is also an area of active research. nih.govresearchgate.net
Combinatorial Chemistry: High-throughput synthesis techniques will enable the rapid generation of large, diverse libraries of thiazole-hydrazine derivatives, accelerating the discovery of new lead compounds.
Flow Chemistry: Continuous flow synthesis can offer better control over reaction conditions, leading to higher yields, improved purity, and safer production of these compounds on a larger scale.
Biological Evaluation Advancements:
High-Throughput Screening (HTS): Advanced HTS platforms will allow for the rapid screening of compound libraries against a multitude of biological targets, facilitating the identification of potent and selective molecules.
Phenotypic Screening: Cell-based phenotypic assays can identify compounds that produce a desired effect (e.g., cancer cell death) without prior knowledge of the specific molecular target, opening up new avenues for discovery.
In Silico Modeling: Computational tools, including molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction, will play a crucial role in the rational design of new derivatives with improved drug-like properties. nih.govresearchgate.net
These methodological advancements will streamline the drug discovery and development pipeline, making it faster and more efficient to translate promising thiazole-hydrazine compounds into clinical candidates.
Scope for Further In vivo Studies and Mechanistic Elucidation (excluding clinical trials)
While many derivatives of the 2-hydrazinyl-thiazole scaffold have shown promising results in in vitro (cell-based) assays, the next critical step is comprehensive in vivo (animal model) evaluation. acs.org Such studies are essential to understand a compound's efficacy, pharmacokinetics, and biodistribution in a whole living organism.
Future In Vivo Research:
Xenograft Models: For anticancer derivatives, studies using human tumor xenografts in immunocompromised mice are crucial to confirm their tumor-suppressing abilities. nih.gov One study has already shown that a novel hydrazinyl thiazole derivative significantly suppressed the growth of liver cancer (HepG2) xenografts in nude mice with low toxicity. nih.gov
Infection Models: For antimicrobial candidates, animal models of bacterial or fungal infections are needed to assess their ability to clear pathogens and improve survival rates.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies will determine how the animal body processes the drug (PK) and how the drug affects the body (PD), providing critical data for optimizing dosing regimens.
Mechanistic Elucidation: Understanding how these compounds exert their biological effects at a molecular level is paramount.
Target Identification: Advanced biochemical and proteomic techniques can be used to identify the specific cellular proteins that these compounds bind to.
Pathway Analysis: Investigating the downstream effects of target binding will reveal the signaling pathways that are modulated by the compounds. For instance, flow cytometry analysis has been used to confirm that some thiazole derivatives induce apoptosis and cause cell-cycle arrest at specific phases. nih.gov
Binding Studies: Techniques like Surface Plasmon Resonance (SPR) can be used to directly measure the binding affinity of a compound to its protein target, confirming engagement. nih.gov
These preclinical studies will provide the necessary evidence to support the progression of the most promising candidates toward clinical development.
Design of Targeted Therapies Leveraging Thiazole-Hydrazine Scaffolds
The future of medicine is increasingly focused on targeted therapies, which are designed to interact with specific molecules involved in the disease process. The thiazole-hydrazine scaffold is exceptionally well-suited for the development of such precision medicines. nih.govbiruni.edu.tr
By modifying the substituents on the thiazole and hydrazine (B178648) components, medicinal chemists can fine-tune the molecule's shape and electronic properties to achieve high affinity and selectivity for a specific biological target. nih.gov
Examples of Targeted Approaches:
Kinase Inhibitors: Many cancers are driven by overactive protein kinases. Thiazole-hydrazine derivatives have been successfully designed as inhibitors of key kinases in cancer signaling pathways, such as Akt, EGFR, VEGFR-2, and BRAF. biruni.edu.trnih.govresearchgate.netnih.gov
Protein-Protein Interaction (PPI) Inhibitors: Disrupting critical PPIs is an emerging strategy in cancer therapy. Recently, a novel hydrazinyl thiazole derivative was discovered that acts by inhibiting the eIF4E/eIF4G interaction, which is crucial for protein synthesis and often dysregulated in tumors. nih.gov
Enzyme Inhibitors: In infectious diseases, these scaffolds can be used to target essential microbial enzymes. For example, derivatives have been designed to inhibit Candida albicans lanosterol (B1674476) C14α-demethylase, an enzyme critical for fungal cell membrane integrity. nih.gov
The design of targeted therapies based on the this compound scaffold holds the potential to create more effective and less toxic medicines by selectively acting on diseased cells while sparing healthy ones. nih.gov
Data Tables
Table 1: Selected Anticancer Activity of Thiazole-Hydrazine Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 2k | A549 (Lung) | IC₅₀ | 1.43 ± 0.12 | nih.gov |
| 2l | A549 (Lung) | IC₅₀ | 1.75 ± 0.07 | nih.gov |
| 2j | A549 (Lung) | IC₅₀ | 3.93 ± 0.06 | nih.gov |
| 4m | BxPC-3 (Pancreatic) | IC₅₀ | 1.69 - 2.2 | nih.gov |
| Compound 1 | A2780 (Ovarian) | IC₅₀ | 11.6 | nih.gov |
| Compound 3 | HeLa (Cervical) | IC₅₀ | 19.4 | nih.gov |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Selected Antifungal Activity of Thiazole-Hydrazine Derivatives
| Compound ID | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |
| 7a | C. albicans ATCC 10231 | MIC | 7.81 | nih.gov |
| 7e | C. albicans ATCC 10231 | MIC | 3.9 | nih.gov |
| Fluconazole (Ref.) | C. albicans ATCC 10231 | MIC | 15.62 | nih.gov |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Q & A
Basic: What synthetic routes are recommended for preparing 2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of thiazole derivatives typically involves cyclocondensation reactions. For compounds like 2-hydrazinyl-thiazoles, a common approach is reacting hydrazine derivatives with α-haloketones or thiourea intermediates under controlled conditions. For example:
- Step 1: Prepare the precursor 4-(p-tolyl)-5-methylthiazole by reacting p-tolylacetonitrile with methyl thiocyanate in the presence of a base (e.g., KOH) .
- Step 2: Introduce the hydrazinyl group via nucleophilic substitution using hydrazine hydrate in ethanol under reflux (60–80°C, 6–8 hours) .
- Optimization Tips:
Basic: How can the purity and structural identity of this compound be verified experimentally?
Methodological Answer:
A multi-technique approach is essential:
- Elemental Analysis (EA): Compare calculated vs. experimental C, H, N, S percentages (deviation < 0.4% indicates purity) .
- Spectroscopy:
- ¹H NMR: Methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 7.1–7.4 ppm), and hydrazinyl NH (δ 4.5–5.0 ppm, broad) .
- ¹³C NMR: Thiazole C2 (δ 165–170 ppm) and aryl carbons (δ 120–140 ppm) .
- Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ should match the theoretical molecular weight (C₁₁H₁₂N₃S: 218.08 g/mol) .
Advanced: What computational strategies are used to predict the electronic properties and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) is the gold standard:
- Software: Gaussian 16 or ORCA with B3LYP/6-311++G(d,p) basis set .
- Key Calculations:
- Frontier Molecular Orbitals (FMOs): Determine HOMO-LUMO gaps to assess charge-transfer potential.
- Electrostatic Potential (ESP): Map electron-rich regions (e.g., hydrazinyl group) for nucleophilic reactivity .
- Thermochemistry: Calculate Gibbs free energy (ΔG) of reactions to predict feasibility of derivatization .
- Validation: Compare computed NMR/IR spectra with experimental data to refine functional/basis set choices .
Advanced: How can crystallographic data resolve discrepancies in structural assignments of thiazole derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is definitive:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure Solving:
- Case Study: If NMR suggests multiple conformers, SC-XRD can identify the dominant crystal-packing structure .
Advanced: How do structural modifications (e.g., substituents on the p-tolyl group) affect the biological activity of thiazole-hydrazine derivatives?
Methodological Answer:
Structure-Activity Relationship (SAR) studies involve:
- Synthetic Variation: Introduce electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups on the p-tolyl ring .
- Biological Assays:
- Data Correlation: Use regression analysis to link Hammett constants (σ) of substituents with activity trends .
Advanced: How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be systematically addressed?
Methodological Answer:
Troubleshoot discrepancies via:
- Impurity Profiling: Use HPLC-MS to detect by-products (e.g., oxidized hydrazine groups).
- Solvent Effects: Record NMR in deuterated DMSO vs. CDCl₃; polar solvents may shift NH proton signals .
- Dynamic Effects: Variable-temperature NMR (VT-NMR) can identify tautomerism or rotational barriers .
Table 1: Comparative Data for Thiazole Derivatives
Advanced: What safety protocols are critical when handling hydrazine-containing thiazoles?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods (hydrazines are toxic and potentially carcinogenic) .
- Waste Disposal: Neutralize hydrazine residues with 10% HCl before aqueous disposal .
- Emergency Response: For spills, apply absorbent materials (e.g., vermiculite) and evacuate the area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
